molecular formula C8H11N3O2 B13158126 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide

3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide

Cat. No.: B13158126
M. Wt: 181.19 g/mol
InChI Key: HCBNSWHQTIJIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolizine derivatives .

Scientific Research Applications

3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-hydroxy-3-imino-5,6,7,8-tetrahydropyrrolizine-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c9-7-5(8(10)13)6(12)4-2-1-3-11(4)7/h4,9,12H,1-3H2,(H2,10,13)

InChI Key

HCBNSWHQTIJIOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=C(C(=N)N2C1)C(=O)N)O

Origin of Product

United States

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